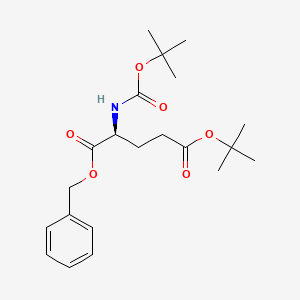
Boc-Glu(OtBu)-OBzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester: is a compound commonly used in peptide synthesis. It is an N-terminal protected amino acid derivative, which means it has a protective group attached to prevent unwanted reactions during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) to create peptides containing glutamate tert-butyl ester residues .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is widely used in the synthesis of peptides. It serves as a building block in SPPS, allowing for the creation of peptides with specific sequences and properties .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme functions. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is used in the production of peptide drugs. It is also used in the synthesis of complex organic molecules for various applications .
Wirkmechanismus
Target of Action
Boc-Glu(OtBu)-OBzl, also known as Boc-L-Glu(tBu)-OBzl, is a derivative of the amino acid glutamic acid
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a derivative of glutamic acid, it may influence processes such as protein synthesis, energy production, and neurotransmission, given the role of glutamic acid in these processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester involves several steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected amino acid is esterified with tert-butyl alcohol to form the tert-butyl ester. This step often involves the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Benzyl Ester Formation: The other carboxyl group is esterified with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with hydrogen chloride in dioxane.
Ester Hydrolysis: The tert-butyl ester and benzyl ester groups can be hydrolyzed under acidic or basic conditions to yield the free carboxyl groups.
Common Reagents and Conditions:
Hydrogen chloride in dioxane: Used for Boc deprotection.
Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.
Triethylamine: Used as a base in the protection step
Major Products:
Vergleich Mit ähnlichen Verbindungen
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Boc-Glu(OtBu)-OH): Similar structure but lacks the benzyl ester group.
N-tert-Butoxycarbonyl-D-glutamic acid benzyl ester (Boc-D-Glu-OBzl): Similar structure but with D-glutamic acid instead of L-glutamic acid.
Uniqueness: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is unique due to its combination of protective groups, which allows for selective reactions in peptide synthesis. The presence of both tert-butyl and benzyl ester groups provides versatility in protecting different functional groups during synthesis .
Eigenschaften
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(22-19(25)28-21(4,5)6)18(24)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZPCEWVYMBFMV-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
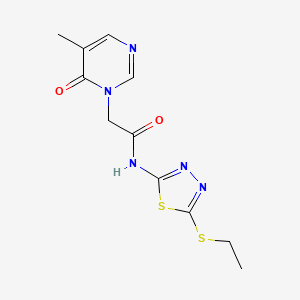
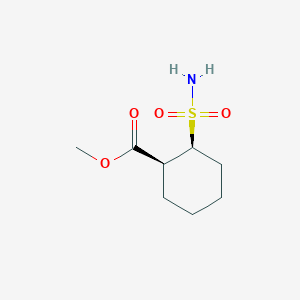
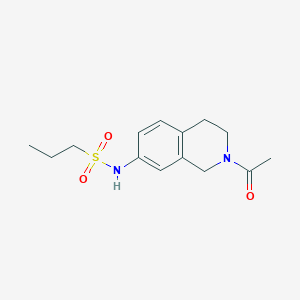
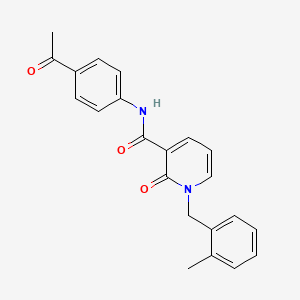
![2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2494178.png)
![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2494180.png)
![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)
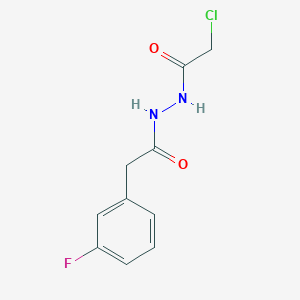
![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2494187.png)
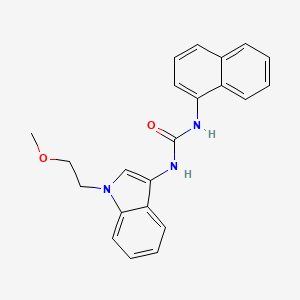
![2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2494191.png)
![4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B2494192.png)
